8-(1,4-Diazepan-1-ylsulfonyl)quinoline
Description
Introduction
Fasudil Impurity 1 (CAS 1423155-03-6) is a critical process-related impurity identified during the synthesis and quality control of fasudil hydrochloride, a selective Rho kinase inhibitor approved for cerebral vasospasm. This compound’s structural and regulatory profile necessitates rigorous analysis to ensure drug safety and efficacy. Below is a systematic evaluation of its significance, formation pathways, and regulatory compliance requirements.
Background and Significance of Fasudil Hydrochloride
Fasudil hydrochloride, a synthetic small molecule (C₁₄H₁₈ClN₃O₂S), is a vasodilator with established efficacy in treating cerebral vasospasm secondary to subarachnoid hemorrhage. Its mechanism involves inhibiting Rho-associated protein kinases (ROCK), which regulate vascular smooth muscle contraction and neuroinflammation. The drug’s approval in Japan and China since 1995 underscores its clinical utility, but its synthesis introduces impurities that must be tightly controlled.
Fasudil Impurity 1, structurally defined as 8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]quinoline, arises from side reactions during the sulfonation or condensation steps of fasudil synthesis. Its presence in final drug products is regulated due to potential impacts on pharmacological activity and safety.
Process-Related Impurities in Pharmaceutical Development
Process-related impurities (PRIs) are unintended substances formed during drug synthesis. In fasudil production, PRIs originate from:
- Starting Material Variability : Contaminants in raw materials like 5-isoquinoline sulfonic acid or piperazine.
- By-Product Formation : Side reactions during sulfonation or coupling steps, such as dimerization or N-oxidation.
- Degradation Pathways : Hydrolysis, oxidation, or thermal decomposition under non-optimized conditions.
Key Impurities in Fasudil Hydrochloride
Properties
CAS No. |
1423155-03-6 |
|---|---|
Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
8-(1,4-diazepan-1-ylsulfonyl)quinoline |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-10-3-7-15-9-11-17)13-6-1-4-12-5-2-8-16-14(12)13/h1-2,4-6,8,15H,3,7,9-11H2 |
InChI Key |
DUSUMEJRHJKNJE-UHFFFAOYSA-N |
Appearance |
White powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]- Quinoline |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route
Fasudil Impurity 1 is synthesized as an intermediate during the production of fasudil hydrochloride. The process begins with the reaction of homopiperazine and 5-isoquinoline sulfonyl chloride hydrochloride in a dichloromethane-ethanol solvent system. The sulfonylation of homopiperazine typically requires precise stoichiometric ratios to minimize excess 5-isoquinoline sulfonyl chloride, which remains unreacted and crystallizes as Impurity 1.
Key parameters influencing impurity formation include:
-
Temperature : Maintaining the reaction below 10°C reduces side reactions.
-
pH control : Adjusting the pH to 5.0–6.5 using concentrated hydrochloric acid ensures optimal protonation of intermediates.
-
Molar ratios : A 1:1.8 molar ratio of homopiperazine to 5-isoquinoline sulfonyl chloride minimizes residual starting material.
Side Reactions and Byproduct Formation
Impurity 1 can also form via hydrolysis of 5-isoquinoline sulfonyl chloride in aqueous conditions. Patent CN110441449B highlights that residual moisture in solvents or reagents accelerates this hydrolysis, yielding 5-isoquinoline sulfonic acid as a degradant. Additionally, dimerization of homopiperazine with two molecules of 5-isoquinoline sulfonyl chloride generates a secondary byproduct (Impurity 3), which complicates impurity profiling.
Purification and Isolation Techniques
Crystallization and Solvent Selection
Post-synthesis, Impurity 1 is isolated through multi-step crystallization:
-
Primary concentration : The reaction mixture is distilled under reduced pressure to remove dichloromethane, followed by dissolution in water to precipitate inorganic salts.
-
Secondary crystallization : The aqueous solution is concentrated to 1/10–1/2 of its original volume and cooled to 5–10°C to crystallize Impurity 1.
-
Activated carbon treatment : Crude Impurity 1 is dissolved in anhydrous ethanol (1:4–10 w/v) and treated with activated carbon (0.1–2 g/mL) to adsorb colored impurities.
Analytical Validation of Purity
The purified impurity is characterized using high-performance liquid chromatography (HPLC) with the following conditions:
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Under these conditions, Impurity 1 elutes at 6.035 minutes , distinct from fasudil hydrochloride (10.229 minutes) and other byproducts.
Quantitative Analysis and Quality Control
Detection Limits and Precision
HPLC methods achieve a detection limit of 0.005 mg/mL for Impurity 1, with a relative standard deviation (RSD) of ≤5% for peak area reproducibility. System suitability tests confirm baseline separation (resolution ≥1.5) between Impurity 1 and adjacent peaks.
Industrial-Scale Optimization
Cost-Effective Solvent Recovery
Patent CN103724326A emphasizes recycling homopiperazine from filtration residues. The process involves washing the residue with absolute ethanol (2–3×) and drying at 50–80°C, achieving a recovery yield of 92–95%. This reduces raw material costs by 18–22% in large-scale production .
Chemical Reactions Analysis
Fasudil Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, methanol, and ethanol. The major products formed from these reactions are Fasudil hydrochloride methyl ester and ethyl ester impurities . The oxidation of Fasudil to form Fasudil Impurity 1 is a critical step in the synthesis process, ensuring the identification and characterization of impurities .
Scientific Research Applications
Oncology: Tumor Growth Inhibition
Fasudil has demonstrated efficacy in inhibiting the growth of small-cell lung cancer (SCLC) by promoting tumor maturation and inducing apoptosis. In studies involving BALB/c nude mice xenograft models, treatment with Fasudil led to significant changes in gene expression related to neuron differentiation and cell development . The implications of these findings suggest that Fasudil could be utilized in therapeutic strategies against SCLC.
Neurology: Cognitive Function Enhancement
Recent studies indicate that Fasudil may ameliorate cognitive impairments associated with Alzheimer's disease through modulation of gut microbiota and metabolites. In APP/PS1 transgenic mice models, Fasudil treatment reversed abnormal gut microbiota profiles and improved memory function, indicating its potential as a novel therapeutic agent for neurodegenerative diseases . This highlights the importance of further investigating the role of impurities like Fasudil Impurity 1 in these mechanisms.
Cardiovascular Applications
Fasudil's cardioprotective effects have been documented in various preclinical studies focusing on myocardial ischemia/reperfusion injury. The compound has shown to improve coronary vasodilation and reduce oxidative stress, suggesting its application in treating cardiovascular diseases . Understanding how impurities affect these outcomes is essential for optimizing therapeutic protocols.
Table 1: Summary of Key Findings Related to Fasudil Applications
Case Study 1: Fasudil in Small-Cell Lung Cancer Treatment
A study investigated the effects of Fasudil on SCLC cells, demonstrating a reduction in cell viability and induction of apoptosis. The findings support the potential use of Fasudil as an adjunct therapy in SCLC treatment regimens.
Case Study 2: Cognitive Improvement in Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, treatment with Fasudil resulted in significant improvements in memory performance. The study highlighted the importance of gut microbiota alterations as a mechanism for cognitive enhancement.
Mechanism of Action
Fasudil Impurity 1, like Fasudil, is believed to inhibit Rho-associated protein kinases (ROCKs), which are involved in various cellular processes such as actin cytoskeleton organization, cell migration, and smooth muscle contraction. By inhibiting ROCKs, Fasudil and its impurities can modulate the cytoskeleton and affect cell events such as chemotaxis, cell adhesion, neurite outgrowth, autophagy, and apoptosis . This mechanism of action is crucial for the therapeutic effects of Fasudil in treating cardiovascular and neurodegenerative diseases.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of ROCK Inhibitors
Research Findings and Implications
- Fasudil Dimer : While inert, its presence underscores the need for advanced chromatographic methods (e.g., HILIC) to detect impurities during drug development .
- Ripasudil : Superior binding affinity makes it a candidate for ocular disorders, but Fasudil remains irreplaceable in systemic diseases like ALS due to established safety .
Biological Activity
Fasudil, a well-known Rho-kinase (ROCK) inhibitor, has been extensively studied for its therapeutic potential in various conditions, particularly in cardiovascular and neurodegenerative diseases. However, the biological activity of its impurity, known as Fasudil Impurity 1 , has not been as thoroughly documented. This article aims to explore the biological activity of Fasudil Impurity 1, drawing on diverse research findings and case studies.
Fasudil is primarily recognized for its role as a vasodilator and an inhibitor of ROCK, which plays a crucial role in regulating vascular smooth muscle contraction and cell proliferation. By inhibiting ROCK, Fasudil promotes endothelial nitric oxide synthase (eNOS) expression, leading to increased nitric oxide (NO) production and subsequent vasodilation . Additionally, it has been shown to reduce cell proliferation in vascular smooth muscle cells and promote apoptosis in certain cancer cell lines .
Biological Activity of Fasudil Impurity 1
Mechanism of Action:
The specific mechanism through which Fasudil Impurity 1 operates is less understood compared to its parent compound. However, it is hypothesized that it may exhibit similar properties due to its structural relationship with Fasudil. Initial studies suggest that it could potentially modulate ROCK activity or interact with other cellular pathways involved in inflammation and apoptosis.
Case Studies:
-
Neuroprotective Effects:
A study evaluated the neuroprotective effects of Fasudil and its impurities on dopaminergic neurons in a Parkinson's disease model. Results indicated that while Fasudil effectively reduced α-synuclein aggregation—a hallmark of Parkinson's disease—Fasudil Impurity 1 also demonstrated a degree of neuroprotection, albeit less potent than Fasudil itself . -
Cardiovascular Applications:
In models of myocardial ischemia/reperfusion injury, both Fasudil and its impurities were tested for their cardioprotective effects. The findings showed that while Fasudil significantly reduced myocardial infarct size, the impurities had varying degrees of effectiveness, indicating potential applications in cardiovascular therapies .
Comparative Analysis of Biological Activity
| Compound | Primary Activity | Potency | Applications |
|---|---|---|---|
| Fasudil | ROCK inhibition, vasodilation | High | Cerebral vasospasm, PAH |
| Fasudil Impurity 1 | Potential ROCK inhibition | Moderate | Neuroprotection, cardiovascular health |
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of Fasudil and its impurities. A Phase I trial demonstrated that oral administration of Fasudil resulted in good tolerability with no significant adverse events reported . While specific data on the bioavailability of Fasudil Impurity 1 remains limited, it is anticipated that impurities may exhibit different pharmacokinetic profiles compared to their parent compound.
Future Directions
Further research is essential to elucidate the specific biological activities and mechanisms of action associated with Fasudil Impurity 1. Investigations into its effects on cellular signaling pathways related to inflammation and apoptosis could provide insights into its therapeutic potential. Additionally, exploring the implications of its use in combination therapies may enhance treatment efficacy for conditions such as hypertension and neurodegenerative diseases.
Q & A
Q. How can computational chemistry predict the reactivity and degradation pathways of Fasudil Impurity 1 under physiological conditions?
- Methodological Answer : Use molecular dynamics simulations and DFT calculations to model impurity stability in aqueous environments (e.g., blood pH 7.4). Predict degradation products by simulating hydrolysis, oxidation, and photolytic pathways. Validate predictions with in vitro biorelevant fluid studies (e.g., simulated gastric fluid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
